Z-N-α-methyl-L-Phenylalanine Z-N-α-methyl-L-Phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC3679653
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 313.4

Z-N-α-methyl-L-Phenylalanine

CAS No.:

Cat. No.: VC3679653

Molecular Formula:

Molecular Weight: 313.4

* For research use only. Not for human or veterinary use.

Z-N-α-methyl-L-Phenylalanine -

Specification

Molecular Weight 313.4

Introduction

Chemical Structure and Fundamental Properties

Z-N-α-methyl-L-Phenylalanine, also known as N-[(benzyloxy)carbonyl]-N-methyl-L-phenylalanine or Cbz-N-methyl-L-phenylalanine, is a derivative of the amino acid phenylalanine. The compound features a methylated nitrogen atom in the amino group and a protective Z (benzyloxycarbonyl) group, which significantly enhances its stability and solubility in organic solvents . The "Z" designation refers to the benzyloxycarbonyl protecting group, while the "N-α-methyl" indicates the presence of a methyl group attached to the alpha-amino function.

The structural foundation of this compound is L-phenylalanine, which undergoes modification through N-methylation and Z-protection to produce the target molecule. The resulting structure contains a phenyl ring that contributes to its hydrophobic properties, while retaining the functional amino and carboxyl groups necessary for participation in peptide synthesis and other chemical reactions .

Molecular Information

The following table summarizes the key molecular information for Z-N-α-methyl-L-Phenylalanine:

PropertyValue
Molecular FormulaC₁₈H₁₉NO₄
CAS Number2899-07-2
Systematic NameN-[(benzyloxy)carbonyl]-N-methyl-L-phenylalanine
Common SynonymsZ-N-Me-Phe-OH, Cbz-N-methyl-L-phenylalanine
Molecular WeightApproximately 313 g/mol (calculated from formula)
Physical AppearanceWhite to off-white powder (typical for similar compounds)

The base component of this molecule, N-methyl-L-phenylalanine, has a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . The addition of the Z-protecting group accounts for the difference in molecular weight and formula between the base amino acid and the protected derivative.

Structural Characteristics and Modifications

Z-N-α-methyl-L-Phenylalanine possesses several distinctive structural features that contribute to its utility in chemical synthesis and biological applications. The compound is characterized by the presence of a methyl substituent attached to the alpha-amino function of L-phenylalanine, creating an N-methylated amino acid . This methylation significantly alters the amino acid's behavior, particularly in peptide synthesis.

Protecting Group Chemistry

The Z (benzyloxycarbonyl) group serves as a protecting group for the amino functionality, preventing unwanted reactions during peptide synthesis and other chemical processes. This protection strategy is fundamental in amino acid chemistry, allowing for selective reactions at specific functional groups while blocking others . The Z-protecting group can be selectively removed under specific conditions, typically through catalytic hydrogenation, enabling controlled stepwise synthesis of complex molecules.

The structural configuration of Z-N-α-methyl-L-Phenylalanine retains the stereochemistry of the parent L-phenylalanine, maintaining the S-configuration at the alpha carbon. This stereochemical precision is crucial for biological activity and specificity in peptide-based therapeutics and research applications.

Applications in Scientific Research

Z-N-α-methyl-L-Phenylalanine has found widespread applications across multiple scientific disciplines, with particular significance in pharmaceutical development and biochemical research.

Pharmaceutical Development

The compound is employed in chromatographic techniques for the separation and identification of amino acids, enhancing the accuracy of analytical results . Its unique structural characteristics make it useful as a standard or reference compound in various analytical methods, including HPLC, mass spectrometry, and other chromatographic techniques.

ParameterTypical Specification
Purity95% to 98%
Physical FormWhite to off-white powder
Optical RotationSpecific to the L-isomer
Storage ConditionsRecommended at +4°C

The dicyclohexylammonium salt form (Z-N-α-methyl-L-Phenylalanine dicyclohexylammonium salt) has an optical rotation value of [α]₂₀D = -22 ± 1° (C=1 in MeOH) , which is characteristic of the L-configuration of the amino acid component.

Related Compounds and Derivatives

Z-N-α-methyl-L-Phenylalanine belongs to a broader family of modified amino acids and protected derivatives that find applications in peptide chemistry and pharmaceutical research. Understanding the relationships between these compounds provides valuable context for the specific applications of Z-N-α-methyl-L-Phenylalanine.

N-methylated Amino Acids

N-methylated amino acids, including N-methyl-L-phenylalanine, constitute an important class of non-proteinogenic amino acids that can be incorporated into peptides to modify their conformational properties and biological activities . The N-methylation disrupts the ability to form hydrogen bonds at the modified position, which can significantly alter peptide folding and stability.

Synthesis and Preparation

The synthesis of Z-N-α-methyl-L-Phenylalanine typically involves the methylation of L-phenylalanine followed by protection with the Z group, or alternatively, the direct methylation of Z-protected L-phenylalanine. The synthetic route selected depends on factors such as scale, available starting materials, and desired purity of the final product.

General Synthetic Approaches

Typical synthetic approaches to Z-N-α-methyl-L-Phenylalanine include:

  • Reductive methylation of Z-protected L-phenylalanine using formaldehyde and a reducing agent such as sodium cyanoborohydride

  • Direct methylation of Z-protected L-phenylalanine using methyl iodide and a base

  • Z-protection of pre-methylated L-phenylalanine using benzyl chloroformate under basic conditions

Each approach has advantages and limitations in terms of yield, stereochemical integrity, and scalability. The specific synthetic route chosen often depends on the equipment available and the experience of the chemist.

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